Fmoc-Asp(Ompe)-OH

Descripción general

Descripción

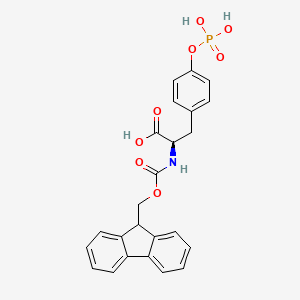

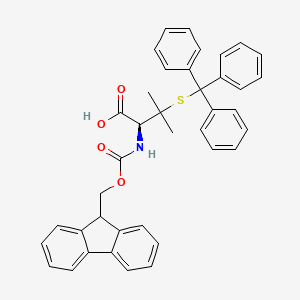

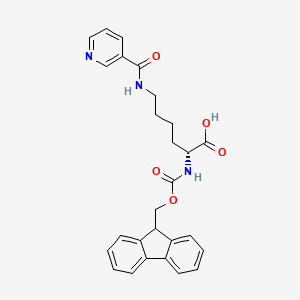

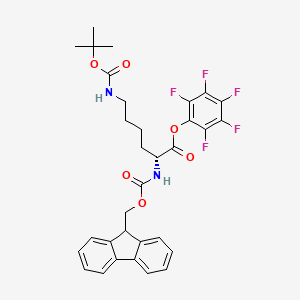

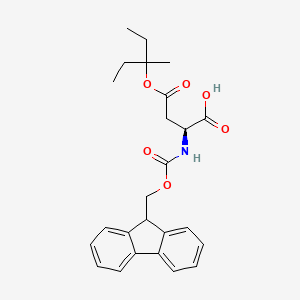

“Fmoc-Asp(Ompe)-OH” is a derivative used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction observed with both linear and branched Asp-containing peptides during Fmoc-SPPS .

Synthesis Analysis

This compound can be synthesized using Fmoc-based solid-phase synthesis of peptide thioesters . This method involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin . The self-purifying effect is achieved through the combination of N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 439.51 . Its chemical formula is C₂₅H₂₉NO₆ . It should be stored at a temperature below -15°C .

Aplicaciones Científicas De Investigación

Protection Against Base-Catalyzed Aspartimide Formation : Fmoc-Asp(OMpe)-OH is effective in minimizing aspartimide formation during Fmoc SPPS. This compound offers good protection against base-catalyzed aspartimide formation, leading to cleaner crude peptide products (Karlström & Undén, 1996).

Comparison with Other Derivatives : Studies comparing this compound with other aspartate protecting groups, such as Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OPhp)-OH, have demonstrated its effectiveness in minimizing aspartimide by-products in peptide synthesis (Behrendt et al., 2015).

Improved Synthesis Techniques : Enhancements in the synthesis of this compound have been reported, leading to higher yields and better crystallization conditions. This contributes to its more efficient use in peptide synthesis (Boyd & Lin, 2001).

Application in Complex Peptide Synthesis : this compound has been used in the synthesis of complex peptides, such as di-ubiquitin chains, where its role in minimizing aspartimide formation is crucial for the integrity of the final product (Kumar et al., 2010).

Use in Novel Biomedical Applications : The compound has been utilized in novel applications like peptide hydrogels, which have potential in biomedical products. Its role in these applications stems from its ability to facilitate the stable formation of peptides (Chakraborty et al., 2020).

Mecanismo De Acción

Target of Action

Fmoc-Asp(Ompe)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of other amino acids and in energy production through the citric acid cycle.

Mode of Action

This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This compound is used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction

Safety and Hazards

Specific safety and hazard information for Fmoc-Asp(Ompe)-OH is not available in the search results. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

Direcciones Futuras

The use of Fmoc-Asp(Ompe)-OH and similar compounds in peptide synthesis is a promising area of research. Efforts are being made to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS . The application of new β-trialkylmethyl protected aspartic acid building blocks to the synthesis of peptides containing the Asp-Gly motif is being investigated .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718532 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180675-08-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-asp(OMpe)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.